molecular formula C20H25ClN2O3S B2707201 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE CAS No. 1903391-02-5

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B2707201
CAS No.: 1903391-02-5
M. Wt: 408.94
InChI Key: LTVNDGSTVLSHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a synthetic small molecule featuring a piperazine core, a structure frequently employed in medicinal chemistry and drug discovery . The piperazine ring is a privileged scaffold in pharmaceutical research due to its favorable physicochemical properties and its ability to contribute to key molecular interactions with biological targets . This particular compound is functionalized with a 5-chloro-2-ethoxybenzenesulfonyl group and a 2,6-dimethylphenyl group on the nitrogen atoms of the piperazine ring, a structural motif common in the development of receptor modulators and enzyme inhibitors . Piperazine-containing compounds have demonstrated a wide range of pharmacological activities in research settings. While the specific biological profile of this reagent requires further investigation, analogues and derivatives of N-arylpiperazines have been explored as potential agents in oncology, central nervous system (CNS) disorders, and infectious diseases . For instance, some piperazine-based compounds function as kinase inhibitors, interfering with critical signaling pathways in cells , while others act on serotonergic receptors . The presence of the sulfonyl group often enhances metabolic stability and can influence binding affinity to target proteins. This reagent provides researchers with a versatile building block or a compound for high-throughput screening to probe biological mechanisms and identify new lead compounds. It is intended for use in chemical biology, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-4-26-18-9-8-17(21)14-19(18)27(24,25)23-12-10-22(11-13-23)20-15(2)6-5-7-16(20)3/h5-9,14H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVNDGSTVLSHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a sulfonyl group and aromatic rings. The presence of the 5-chloro-2-ethoxybenzenesulfonyl moiety and the 2,6-dimethylphenyl group are critical for its biological activity.

PropertyValue
IUPAC Name1-(5-Chloro-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Molecular FormulaC₁₈H₂₃ClN₂O₄S
Molecular Weight388.90 g/mol
CAS Number1428151-83-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, potentially inhibiting their function. For instance, similar compounds have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which is involved in glucocorticoid metabolism and has implications in metabolic syndrome and diabetes management .
  • Receptor Modulation : The piperazine ring can enhance binding affinity to various receptors. Compounds with similar structures have demonstrated activity at serotonin receptors (5-HT), indicating potential antidepressant effects .

Antidiabetic Properties

Research has indicated that compounds structurally related to this compound can act as inhibitors of 11β-HSD1. This inhibition has been linked to improved insulin sensitivity and reduced blood glucose levels. For example, a study reported an IC50 value of 0.7 μM for a related compound against 11β-HSD1 .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of the ethoxy group may enhance solubility and bioavailability, contributing to its effectiveness against various bacterial strains.

Case Studies

  • Study on 11β-HSD1 Inhibitors : A series of piperazine sulfonamides were synthesized and evaluated for their inhibitory effects on 11β-HSD1. The lead compound demonstrated significant biological activity with an IC50 value comparable to known inhibitors .
  • Antidepressant Activity : Compounds with similar structural motifs have been studied for their effects on serotonin receptors. A related piperazine derivative showed promising results in increasing extracellular serotonin levels in animal models, suggesting potential use in treating major depressive disorder .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Piperazine Ring : Altering the substituents can affect receptor binding affinity and selectivity.
  • Sulfonyl Group Variations : Different sulfonyl substituents may enhance or diminish enzyme inhibition potency.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Sulfonylated Piperazines

Compound Molecular Weight Key Substituents Purity (UHPLC)
Target Compound ~451.9 (calc.) 5-Cl, 2-OEt-benzenesulfonyl N/A
DB08746 ~541.1 (calc.) 4-Cl-ethenylsulfonyl, pyridinyl N/A
RA [1,5] 343.2 2,6-Difluorophenylmethyl 93%

Piperazines with Aryl-Ether or Phenoxy Linkers

The HBK series () includes piperazines with phenoxyethoxyethyl or phenoxypropyl linkers, such as HBK14 and HBK15. These compounds feature methoxy or chloro substituents on aromatic rings but lack sulfonyl groups.

Table 2: Phenoxy-Linked Piperazines

Compound Substituents on Aromatic Ring Linker Type Notable Properties
HBK14 2,6-Dimethylphenoxy Ethoxyethyl High lipophilicity
HBK15 2-Chloro-6-methylphenoxy Ethoxyethyl Enhanced metabolic stability
Target 5-Cl-2-ethoxybenzenesulfonyl Sulfonyl Predicted high solubility

Piperazines with Carbamoyl or Urea Substituents

Compounds like 1-[N-(2,6-dimethylphenyl)carbamoylmethyl]piperazine () and 4i () highlight the impact of carbamoyl/urea groups on piperazine pharmacology.

Table 3: Functional Group Impact on Piperazine Derivatives

Compound Functional Group Biological Notes
Target Compound Benzenesulfonyl Potential enzyme inhibition
4i Urea Antiproliferative activity
RA [2,1] Cyclopentylmethyl High purity (99%)

Physicochemical and Metabolic Considerations

  • Molecular Weight and Solubility : The target compound’s molecular weight (~451.9) exceeds simpler derivatives like 1-(2,5-dimethylphenyl)piperazine (190.28, ), likely reducing solubility but improving membrane permeability .
  • Metabolic Stability : Cyp2D6-mediated hydroxylation () is a common metabolic pathway for piperazines. The 2,6-dimethylphenyl group in the target compound may shield the piperazine core from oxidation, enhancing stability compared to analogs like RA [1,5] .

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